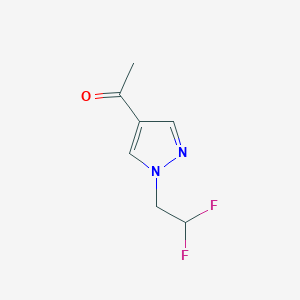
1-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)ethan-1-one
Descripción general
Descripción
1-(1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)ethan-1-one, also known as 1-(1-Difluoroethylpyrazol-4-yl)ethan-1-one, is a compound that has been widely studied due to its versatile range of applications in various scientific disciplines. It is a highly reactive compound that has been used in the synthesis of various drugs, as well as for its potential use in the development of new drugs and treatments.
Aplicaciones Científicas De Investigación
Structural and Physicochemical Studies
- Pyrazoline compounds such as 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one have been synthesized and structurally characterized, with a focus on Hirshfeld surface analysis to analyze intermolecular interactions in the crystal structure, providing insights into their solid-state chemistry (Delgado et al., 2020).
Antimicrobial Applications
- Novel difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones have been strategically synthesized and evaluated for their in vitro antibacterial and antifungal activities, highlighting the potential of such compounds in antimicrobial applications (Chundawat et al., 2016).
Chemical Synthesis and Modification
- Investigations into the reaction of pyrazole with 1,1,2,2-tetrabromoethane in a superbasic medium have led to the synthesis of various pyrazolyl- and bromo-substituted ethenes, which are products of concurrent substitution and elimination reactions, offering insights into the chemical synthesis and modification of such compounds (Potapov et al., 2011).
Insecticidal Activity
- Pyrazole-based tetrahydropyrimidine derivatives have been synthesized and evaluated for their insecticidal activity, with some exhibiting 100% mortality against specific pests, indicating the utility of these compounds in agricultural and pest control applications (Halim et al., 2020).
Crystallographic Analysis
- Studies on the crystal structure of compounds like 1-(1H-pyrazol-4-yl)ethanone (4-acetylpyrazole) have contributed to understanding the molecular assembly in the solid state, particularly focusing on intermolecular interactions, which are essential for material science and crystal engineering (Frey et al., 2014).
Propiedades
IUPAC Name |
1-[1-(2,2-difluoroethyl)pyrazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c1-5(12)6-2-10-11(3-6)4-7(8)9/h2-3,7H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACJJRNTFCMEDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



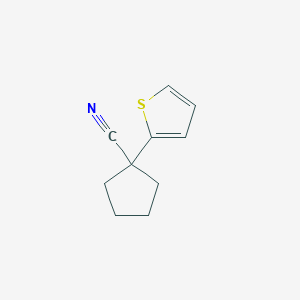
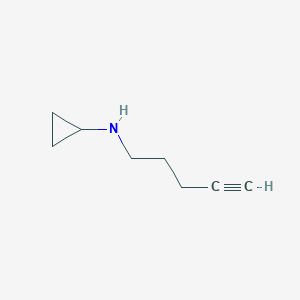
![methyl({3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1467933.png)
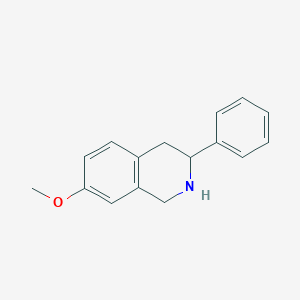
![3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1467935.png)
![1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1467939.png)

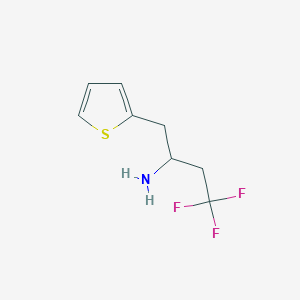
![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1467944.png)
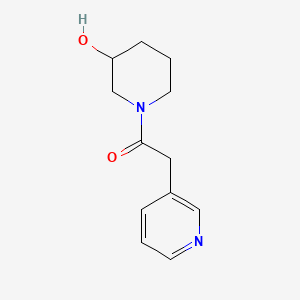
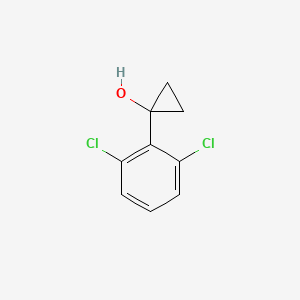
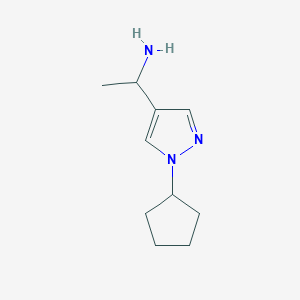
![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1467949.png)
